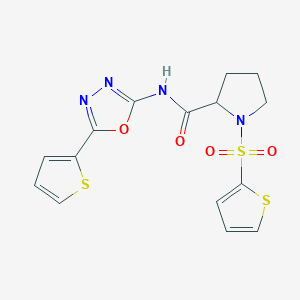

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S3/c20-13(16-15-18-17-14(23-15)11-5-2-8-24-11)10-4-1-7-19(10)26(21,22)12-6-3-9-25-12/h2-3,5-6,8-10H,1,4,7H2,(H,16,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASGTYHYOCMQQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NN=C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that integrates multiple bioactive moieties, making it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

1. Structural Overview

The compound consists of:

- Oxadiazole Ring : Known for its pharmacological properties.

- Thiophene Moiety : Contributes to electronic properties and enhances biological activity.

- Pyrrolidine Structure : Provides a framework for further functionalization.

2.1 Anticancer Properties

Research indicates that compounds containing oxadiazole and thiophene groups exhibit significant anticancer activities. For instance:

- A study demonstrated that derivatives with similar structures showed cytotoxicity against various cancer cell lines, including HeLa and MCF-7, with IC50 values in the low micromolar range .

- In vitro studies revealed that certain derivatives induced apoptosis and inhibited cell cycle progression in cancer cells .

2.2 Anti-inflammatory Effects

Compounds with the oxadiazole moiety have been linked to anti-inflammatory effects. Syed et al. reported that derivatives of oxadiazole exhibited promising anti-inflammatory activity in various assays, suggesting potential therapeutic applications in inflammatory diseases.

2.3 Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties:

- Research on related oxadiazole derivatives indicated significant activity against Mycobacterium tuberculosis, with some compounds achieving over 90% inhibition at specific concentrations .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds:

- Substituent Effects : Variations in substituents on the thiophene and oxadiazole rings affect potency and selectivity against different biological targets.

- Functional Group Modifications : Modifying the sulfonyl group can enhance solubility and bioavailability.

4. Synthesis

The synthesis of this compound typically involves:

- Formation of the oxadiazole ring through cyclization reactions involving thiophene derivatives.

- Coupling reactions to attach the pyrrolidine framework.

- Final modifications to introduce the carboxamide functionality.

5. Case Studies

| Study | Compound | Activity | Cell Line | IC50 (µM) |

|---|---|---|---|---|

| Syed et al. | N-[4-(5-methyl/phenyl)-1,3,4-oxadiazol-2-yl]benzamide | Anti-inflammatory | Not specified | Not specified |

| El-Nagdi et al. | (E)-5-(2-arylvinyl)-1,3,4-oxadiazol-2-y)benzenesulfonamides | Anticancer | HeLa | 0.37 - 0.95 |

| Shruthi et al. | Various oxadiazole derivatives | Antimicrobial | Mtb H37Rv | MIC = 0.5 |

6. Conclusion

This compound represents a promising candidate for further development in medicinal chemistry due to its diverse biological activities including anticancer, anti-inflammatory, and antimicrobial effects. Ongoing research into its SAR and optimization strategies will likely yield new therapeutic agents for various diseases.

This compound's unique structural characteristics and biological properties warrant further investigation to fully unlock its potential in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Functional Group Analysis

The compound’s closest analog, 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (), shares a pyrrolidine-carboxamide framework but differs in substituents and heterocyclic rings:

- Oxadiazole vs.

- Thiophene vs. Fluorophenyl : The thiophene sulfonyl group in the target compound introduces stronger electron-withdrawing effects compared to the fluorophenyl group, which may enhance solubility and metabolic stability .

Pharmacokinetic and Bioactivity Implications

- Target Selectivity : The oxadiazole ring’s electron deficiency may favor interactions with enzymes or receptors requiring π-acidic binding sites, whereas the thiadiazole’s sulfur atom could engage in chalcogen bonding .

Crystallographic and Computational Validation

Studies leveraging SHELX software () and structure-validation protocols () are critical for confirming bond lengths, angles, and torsional conformations in such analogs. For instance, the sulfonyl group’s geometry in the target compound would require precise refinement to avoid overfitting, a common challenge in crystallography .

Q & A

Q. What are the established synthetic routes for N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Oxadiazole ring formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions .

- Sulfonylation : Reaction of the pyrrolidine intermediate with thiophene-2-sulfonyl chloride in aprotic solvents (e.g., DCM) at 0–25°C .

- Coupling reactions : Amide bond formation using coupling agents like EDCI/HOBt in DMF .

Optimization : Key parameters include solvent polarity (e.g., ethanol vs. DMSO for solubility control), temperature (20–80°C), and reaction time (6–24 hours). Yields are monitored via TLC and HPLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in DMSO-d6 or CDCl3 to confirm proton environments and carbon frameworks, with emphasis on distinguishing oxadiazole (δ 8.1–8.3 ppm) and sulfonyl (δ 3.5–4.0 ppm) groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns .

- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ (amide C=O) and 1150–1200 cm⁻¹ (sulfonyl S=O) .

Q. What are the common chemical reactions involving this compound’s functional groups?

- Oxidation : Thiophene rings can be oxidized to sulfoxides using H2O2 or mCPBA .

- Nucleophilic substitution : The sulfonyl group may undergo displacement with amines or thiols under basic conditions .

- Hydrolysis : The oxadiazole ring is stable under acidic conditions but may degrade in strong bases (e.g., NaOH > 2M) .

Q. How is the compound’s biological activity assessed in preliminary studies?

- In vitro assays : Antimicrobial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Testing against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Purity variations : Validate compound purity via HPLC (>95%) and control for residual solvents .

- Assay conditions : Standardize protocols (e.g., serum-free media, consistent incubation times) .

- Structural analogs : Compare activity profiles of derivatives to isolate the impact of specific substituents (e.g., thiophene vs. furan rings) .

Q. What computational approaches are used to predict the compound’s mechanism of action?

- Molecular docking : AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., COX-2, tubulin) using PubChem 3D conformers .

- Molecular Dynamics (MD) : GROMACS simulations to assess binding stability over 100-ns trajectories .

- QSAR models : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with bioactivity using Gaussian calculations .

Q. How can synthetic yields be improved for large-scale research applications?

- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings to enhance efficiency .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining >80% yield .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

- Functional group modulation : Replace the thiophene sulfonyl group with benzofuran or pyridine sulfonyl to assess solubility changes .

- Bioisosteric replacement : Substitute oxadiazole with 1,2,4-triazole and evaluate potency shifts in kinase assays .

- Stereochemical analysis : Synthesize enantiomers via chiral HPLC and compare IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.